1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate

Description

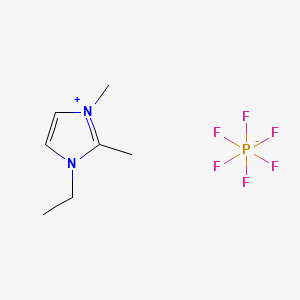

1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate (CAS 292140-86-4) is an ionic liquid (IL) characterized by a 1-ethyl-2,3-dimethylimidazolium cation paired with a hexafluorophosphate (PF₆⁻) anion. This compound is structurally distinct due to the presence of two methyl groups at the 2- and 3-positions of the imidazolium ring and an ethyl group at the 1-position . Its hydrophobic nature, high thermal stability, and moderate viscosity make it suitable for applications in electrochemistry, polymer composites, and sensor technologies .

Properties

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.F6P/c1-4-9-6-5-8(3)7(9)2;1-7(2,3,4,5)6/h5-6H,4H2,1-3H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKYEJKYOZNSDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F6N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049264 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292140-86-4 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate can be synthesized through a series of chemical reactions. One common method involves the alkylation of 2,3-dimethylimidazole with ethyl halides, followed by anion exchange with hexafluorophosphate . The reaction conditions typically include the use of solvents like acetonitrile and the presence of a base such as potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Thermal Decomposition Pathways

[EDMIM][PF₆] undergoes thermal degradation under elevated temperatures, with decomposition pathways dependent on environmental conditions:

Key findings:

-

Carbene formation dominates under inert conditions due to proton transfer from the C2 position .

-

PF₆⁻ anion decomposition releases HF, reducing thermal stability in humid environments .

Hydrolysis and Anion Reactivity

The hexafluorophosphate anion (PF₆⁻) is susceptible to hydrolysis, particularly in aqueous or humid environments:

Safety data sheets highlight HF as a hazardous decomposition product, requiring controlled storage .

Coordination and Electrolyte Interactions

In lithium-ion battery applications, [EDMIM][PF₆] interacts with LiPF₆ salts:

Molecular dynamics simulations reveal that Li⁺ hopping rates decrease with higher salt concentrations, affecting electrolyte performance .

Reactions with Strong Bases

[EDMIM][PF₆] reacts incompatibly with strong bases:

| Base | Observed Reaction | Outcome |

|---|---|---|

| NaOH/KOH | Deprotonation at C2 position | Carbene formation and anion decomposition |

| Alkylating agents | Alkylation of the imidazolium ring | Structural modification of the cation |

These reactions are critical for applications in catalysis and material synthesis but require controlled conditions to avoid hazardous byproducts .

Stability Under Oxidative Stress

While [EDMIM][PF₆] is non-flammable, oxidative conditions induce gradual degradation:

| Oxidizing Agent | Products | Conditions |

|---|---|---|

| O₂ (air) | CO₂, H₂O, NOₓ | High temperatures (>300°C) |

| KMnO₄/H₂SO₄ | Partially oxidized imidazolium derivatives | Acidic medium |

Scientific Research Applications

Introduction to 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate

This compound (EMIM-PF6) is an ionic liquid characterized by its unique combination of an imidazolium cation and a hexafluorophosphate anion. Its chemical formula is , and it possesses a molecular weight of 270.16 g/mol. This compound is noted for its high thermal stability, low volatility, and low toxicity, making it suitable for various applications across different scientific fields.

Catalysis

EMIM-PF6 acts as a solvent or co-catalyst in numerous organic and inorganic reactions. Its tunable properties allow researchers to design reactions with improved yields and selectivity. Some specific applications include:

- Organic Synthesis : EMIM-PF6 has been utilized in the synthesis of various organic compounds, facilitating reactions such as alkylation and oxidation due to its ability to solvate different species effectively.

- Metal Catalysis : It serves as a medium for metal-catalyzed reactions, enhancing the stability and reactivity of metal complexes.

Electrochemistry

The unique properties of EMIM-PF6 make it an excellent candidate for electrochemical applications:

- Electrolytes in Batteries : Its high ionic conductivity and thermal stability allow it to be used as an electrolyte in lithium-ion batteries and supercapacitors, potentially improving energy storage performance.

- Fuel Cells : EMIM-PF6 has been explored as a solvent for fuel cell applications, where its ionic nature can facilitate proton conduction.

Nanotechnology

EMIM-PF6 has shown promise in the field of nanotechnology:

- Stabilization of Nanoparticles : The ionic liquid can stabilize metal nanoparticles, preventing agglomeration and enhancing their catalytic properties.

- Synthesis of Nanomaterials : It is used as a solvent in the synthesis of various nanostructured materials, allowing for controlled growth conditions that lead to desired morphologies.

Green Chemistry

As an ionic liquid, EMIM-PF6 contributes to green chemistry initiatives by providing environmentally friendly alternatives to traditional solvents:

- Reduced Volatility : Its low volatility minimizes emissions during chemical processes, thus reducing environmental impact.

- Recyclability : EMIM-PF6 can often be recycled after use in reactions, further enhancing its sustainability profile.

Biomedical Applications

Recent studies have indicated potential biomedical applications for EMIM-PF6:

- Drug Delivery Systems : The compound's ability to solvate various drugs can be harnessed in developing drug delivery systems that enhance bioavailability and therapeutic efficacy .

- Biocompatibility Studies : Research into the biocompatibility of EMIM-PF6 is ongoing, with initial findings suggesting it may be suitable for use in medical devices or as part of biopharmaceutical processes .

Comparative Analysis of Ionic Liquids

To better understand the unique features of EMIM-PF6 compared to other ionic liquids, the following table summarizes key properties:

| Compound Name | Cation Type | Anion Type | Unique Features |

|---|---|---|---|

| This compound | Imidazolium | Hexafluorophosphate | High thermal stability; low toxicity |

| 1-Methyl-3-methylimidazolium hexafluorophosphate | Imidazolium | Hexafluorophosphate | Higher volatility; different solubility |

| 1-butyl-3-methylimidazolium tetrafluoroborate | Imidazolium | Tetrafluoroborate | Different anion leading to varied properties |

| 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Imidazolium | Bis(trifluoromethylsulfonyl)imide | Enhanced thermal stability; electrochemical use |

This comparison highlights how variations in cation and anion types influence the physical properties and suitability for specific applications.

Mechanism of Action

The mechanism by which 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the hexafluorophosphate anion provides stability and solubility . These interactions facilitate the compound’s role as a solvent, catalyst, and stabilizing agent in different applications .

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Cation Substituents | Anion | Key Structural Features |

|---|---|---|---|

| 1-Ethyl-2,3-dimethylimidazolium PF₆⁻ | 1-Ethyl, 2-Me, 3-Me | PF₆⁻ | High steric hindrance, hydrophobicity |

| [BMIm][PF₆] | 1-Butyl, 3-Me | PF₆⁻ | Longer alkyl chain, moderate hydrophobicity |

| [BMMIm][PF₆] | 1-Butyl, 2-Me, 3-Me | PF₆⁻ | Enhanced hydrophobicity vs. [BMIm][PF₆] |

| [EMIm][PF₆] | 1-Ethyl, 3-Me | PF₆⁻ | Lower viscosity, reduced steric bulk |

Physical and Thermodynamic Properties

Melting Points

- 1-Ethyl-2,3-dimethylimidazolium PF₆⁻ : Melts at 79°C, higher than [BMIm][PF₆] (m.p. ~10°C) due to increased symmetry and crystallinity from dual methyl groups .

- [BMMIm][PF₆] : Exhibits a lower melting point (~25°C) compared to the ethyl analog, attributed to reduced symmetry despite longer alkyl chains .

Thermal Stability

Table 2: Thermal Properties

| Compound | Melting Point (°C) | Decomposition Temp. (°C) |

|---|---|---|

| 1-Ethyl-2,3-dimethylimidazolium PF₆⁻ | 79 | >300 |

| [BMIm][PF₆] | ~10 | ~350 |

| [BMMIm][PF₆] | ~25 | >300 |

| [EMIm][PF₆] | -15 | ~320 |

Ionic Conductivity and Electrochemical Performance

- 1-Ethyl-2,3-dimethylimidazolium PF₆⁻ shows lower ionic conductivity (0.5–1.2 mS/cm at 25°C) compared to [EMIm][PF₆] (2.1 mS/cm) due to steric hindrance limiting ion mobility .

- Doping with LiPF₆ enhances conductivity by 30–40% in the ethyl-dimethyl analog, as molecular dynamics simulations reveal improved ionic mobility .

Table 3: Conductivity Data

| Compound | Ionic Conductivity (mS/cm, 25°C) | Effect of LiPF₆ Doping |

|---|---|---|

| 1-Ethyl-2,3-dimethylimidazolium PF₆⁻ | 0.5–1.2 | +30–40% |

| [EMIm][PF₆] | 2.1 | Not reported |

| [BMIm][PF₆] | 1.5 | +20% |

Solubility and Hydrophobicity

- 1-Ethyl-2,3-dimethylimidazolium PF₆⁻ is sparingly soluble in water (<0.1 wt%), outperforming [BMIm][PF₆] (0.5 wt% solubility) due to enhanced hydrophobicity from dual methyl groups .

- In methanol/ethanol mixtures, solubility increases by 15–20% compared to [BMMIm][PF₆], attributed to shorter alkyl chain length .

Biological Activity

1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate (EMMIMPF6) is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article reviews the biological activity of EMMIMPF6, focusing on its interactions with biological systems, toxicity profiles, and applications in sensor technology.

Chemical Structure and Properties

EMMIMPF6 is characterized by its imidazolium cation and hexafluorophosphate anion. The molecular formula is C8H13F6N2P, and it exhibits low volatility and high thermal stability, making it suitable for various applications in chemical processes and sensor technologies.

Toxicity Studies

Toxicological assessments of EMMIMPF6 have been conducted to evaluate its safety profile. In vitro studies indicate that EMMIMPF6 exhibits cytotoxic effects on various cell lines. For example, research has shown that concentrations above 100 µM can significantly reduce cell viability in human embryonic kidney cells (HEK293) and human liver cells (HepG2) due to membrane disruption and oxidative stress .

Table 1: Cytotoxicity of EMMIMPF6 on Various Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HEK293 | 10 | 85 |

| HEK293 | 50 | 70 |

| HEK293 | 100 | 40 |

| HepG2 | 10 | 90 |

| HepG2 | 50 | 65 |

| HepG2 | 100 | 30 |

Antimicrobial Activity

EMMIMPF6 has also been investigated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 mg/mL. However, its efficacy against Gram-negative bacteria is comparatively lower .

Table 2: Antimicrobial Activity of EMMIMPF6

| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Bacillus subtilis | 1.0 |

| Escherichia coli | >5.0 |

Applications in Sensor Technology

One of the notable applications of EMMIMPF6 is in the development of vapor-sensitive sensors. A study demonstrated that a composite film made from cellulose acetate and EMMIMPF6 showed enhanced sensitivity to organic vapors compared to traditional materials. The film's performance was evaluated using a quartz crystal microbalance (QCM), which revealed a direct relationship between frequency changes and the molecular weight of absorbed vapors .

Case Study: Vapor Detection Using EMMIMPF6 Composite Films

- Objective: To assess the vapor sensing capabilities of EMMIMPF6 composite films.

- Methodology: A QCM was used to measure frequency shifts upon exposure to various organic vapors.

- Results: The composite film exhibited a linear response to vapor concentration, facilitating the identification of chemical species based on their molecular weight.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-ethyl-2,3-dimethylimidazolium hexafluorophosphate ([EM2Im][PF₆]) in academic laboratories?

- Methodological Answer : The synthesis typically involves a two-step alkylation of 1H-imidazole. First, 1-ethylimidazole is prepared by reacting imidazole with ethyl bromide or ethyl iodide under reflux in a polar aprotic solvent (e.g., acetonitrile). Second, the product is methylated at the 2- and 3-positions using methyl triflate or dimethyl sulfate. The final step involves anion exchange with ammonium hexafluorophosphate (NH₄PF₆) in aqueous or methanol solution to yield [EM2Im][PF₆]. Purity is verified via ¹H/¹³C NMR and ion chromatography .

Q. How can researchers characterize the physicochemical properties of [EM2Im][PF₆]?

- Methodological Answer : Key techniques include:

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points (e.g., ~58.9°C for similar imidazolium salts) and Thermogravimetric Analysis (TGA) to assess decomposition onset temperatures (~300–350°C under nitrogen) .

- Spectroscopy : FTIR to confirm PF₆⁻ anion vibrations (e.g., 840 cm⁻¹ for P-F stretching) and NMR to validate cation structure .

- Electrochemical Stability : Cyclic voltammetry in dry acetonitrile to evaluate electrochemical windows (typically >4 V vs. Ag/Ag⁺) .

Q. What role does [EM2Im][PF₆] play in electrochemical applications?

- Methodological Answer : As a low-viscosity ionic liquid (IL), it serves as an electrolyte in supercapacitors or lithium-ion batteries. Its hexafluorophosphate anion enhances ionic conductivity (~1–3 mS/cm at 25°C) while the ethyl/methyl substituents reduce crystallinity, enabling wider liquidus ranges. Researchers should pre-dry the IL under vacuum (80°C, 24 h) to minimize water content, which can hydrolyze PF₆⁻ to HF .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent positions) affect the thermal stability and electrochemical performance of [EM2Im][PF₆]?

- Methodological Answer : Systematic studies compare analogs like 1-ethyl-3-methylimidazolium PF₆ ([EMIm][PF₆]) and 1-butyl-2,3-dimethylimidazolium PF₆. Increased alkyl chain length or asymmetric substitution (e.g., 2,3-dimethyl vs. 3-methyl) lowers melting points but may reduce conductivity due to higher viscosity. Thermal stability is influenced by anion lability; PF₆⁻ decomposes above 300°C, while triflate or bis(triflimide) analogs degrade at higher temperatures .

Q. What experimental approaches resolve contradictions in reported decomposition temperatures for [EM2Im][PF₆]?

- Methodological Answer : Discrepancies arise from varying experimental conditions:

- Heating Rate : Faster TGA heating rates (e.g., 20°C/min vs. 5°C/min) may overestimate decomposition onset due to delayed mass loss detection.

- Atmosphere : Oxidative (air) vs. inert (N₂) atmospheres alter degradation pathways, with PF₆⁻ hydrolysis accelerating in moisture-rich environments.

- Purity : Residual halides (e.g., Cl⁻ from synthesis) catalyze decomposition. Validate purity via ion chromatography and Karl Fischer titration .

Q. How can computational modeling predict the solvation dynamics of [EM2Im][PF₆] in mixed-solvent systems?

- Methodological Answer : Molecular dynamics (MD) simulations parameterized with COSMO-RS or OPLS-AA force fields model cation-anion interactions and solvent effects (e.g., acetonitrile vs. propylene carbonate). Key metrics include radial distribution functions (RDFs) for hydrogen bonding between imidazolium C-H and PF₆⁻, and diffusion coefficients for Li⁺ ions in battery electrolytes .

Q. What strategies mitigate PF₆⁻ anion hydrolysis in [EM2Im][PF₆] during prolonged electrochemical cycling?

- Methodological Answer :

- Additives : Incorporate 1–2 wt% vinylene carbonate or LiNO₃ to passivate electrode surfaces and suppress HF generation.

- Moisture Control : Use glovebox conditions (<1 ppm H₂O) and molecular sieves in electrolyte preparation.

- Alternative Anions : Replace PF₆⁻ with hydrolytically stable anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻) for high-humidity applications .

Q. How does the presence of residual solvents (e.g., acetonitrile) in [EM2Im][PF₆] affect its phase behavior?

- Methodological Answer : Trace solvents lower viscosity but increase volatility and reduce thermal stability. Quantify residuals via gas chromatography (GC) or ¹H NMR. For phase diagrams, use modulated DSC to detect glass transitions (Tg) and crystallization events. For example, residual water (<50 ppm) can shift Tg by 5–10°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.